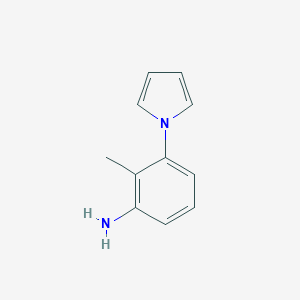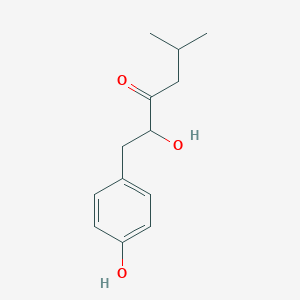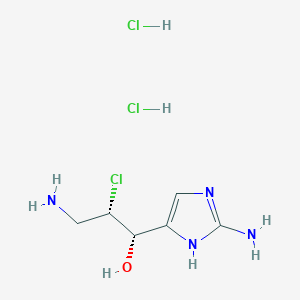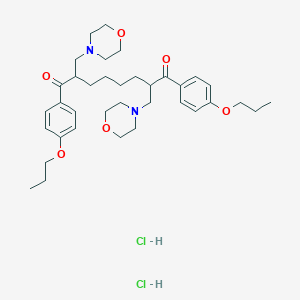
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride, commonly known as BAPTA-AM, is a synthetic compound that is widely used in scientific research. It belongs to the family of intracellular calcium chelators and is primarily used to study the role of calcium in various cellular processes. BAPTA-AM has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research.
作用机制
BAPTA-AM works by chelating intracellular calcium ions and preventing their binding to calcium-dependent proteins. It has a high affinity for calcium ions and can rapidly bind to them, thereby reducing their concentration in the cytosol. This results in the inhibition of calcium-dependent processes such as enzyme activation, gene expression, and apoptosis. BAPTA-AM is also known to inhibit the release of calcium from intracellular stores such as the endoplasmic reticulum and the mitochondria.
生化和生理效应
BAPTA-AM has several biochemical and physiological effects, including the inhibition of calcium-dependent processes such as enzyme activation, gene expression, and apoptosis. It has also been shown to inhibit the release of calcium from intracellular stores such as the endoplasmic reticulum and the mitochondria. BAPTA-AM has neuroprotective effects and has been shown to improve cognitive function in various models of neurodegenerative diseases. It also has anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
BAPTA-AM has several advantages for lab experiments, including its high affinity for calcium ions, its lipophilicity, and its cell permeability. It is also stable in solution and can be stored at room temperature. BAPTA-AM has some limitations, including its potential toxicity at high concentrations and its non-specific binding to other metal ions such as magnesium and zinc. It also has a short half-life in cells and needs to be reloaded frequently.
未来方向
There are several future directions for research on BAPTA-AM. One area of research is the development of more specific calcium chelators that can selectively target different calcium-dependent processes. Another area of research is the development of BAPTA-AM analogs that have improved stability and cell permeability. BAPTA-AM is also being studied for its potential therapeutic applications in neurodegenerative diseases, cancer, and inflammation. Finally, BAPTA-AM is being used in combination with other compounds to study their synergistic effects on cellular processes.
合成方法
BAPTA-AM is synthesized by reacting BAPTA with acetoxymethyl (AM) ester. BAPTA is a calcium chelator that has two carboxylic acid groups and two nitrogen atoms. The AM ester group is added to BAPTA to make it more lipophilic and cell-permeable. The synthesis of BAPTA-AM involves the reaction of BAPTA with AM ester in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) or DMF (dimethylformamide). The resulting compound is a dihydrochloride salt of BAPTA-AM.
科学研究应用
BAPTA-AM is widely used in scientific research to study the role of calcium in various cellular processes such as cell signaling, gene expression, and apoptosis. It is used to chelate intracellular calcium ions and to inhibit calcium-dependent processes. BAPTA-AM is also used to study the role of calcium in neuronal excitability, synaptic transmission, and plasticity. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
属性
CAS 编号 |
138371-23-0 |
|---|---|
产品名称 |
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride |
分子式 |
C36H54Cl2N2O6 |
分子量 |
681.7 g/mol |
IUPAC 名称 |
2,7-bis(morpholin-4-ylmethyl)-1,8-bis(4-propoxyphenyl)octane-1,8-dione;dihydrochloride |
InChI |
InChI=1S/C36H52N2O6.2ClH/c1-3-21-43-33-13-9-29(10-14-33)35(39)31(27-37-17-23-41-24-18-37)7-5-6-8-32(28-38-19-25-42-26-20-38)36(40)30-11-15-34(16-12-30)44-22-4-2;;/h9-16,31-32H,3-8,17-28H2,1-2H3;2*1H |
InChI 键 |
ZRUAXZJJLMPJDW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCCC)CN4CCOCC4.Cl.Cl |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCCC)CN4CCOCC4.Cl.Cl |
同义词 |
2,7-bis(morpholin-4-ylmethyl)-1,8-bis(4-propoxyphenyl)octane-1,8-dione dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



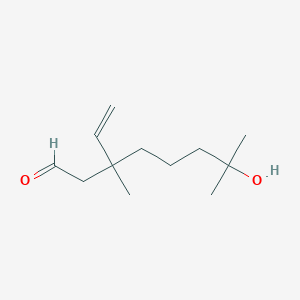
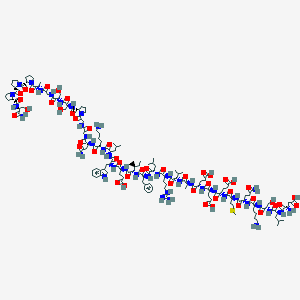
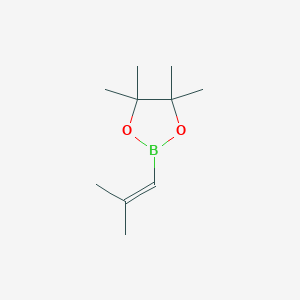
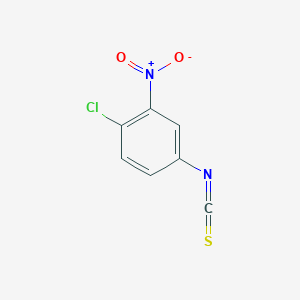
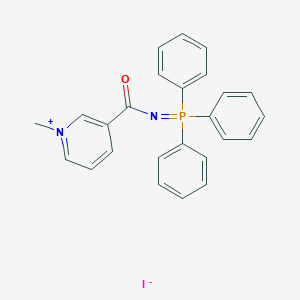
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
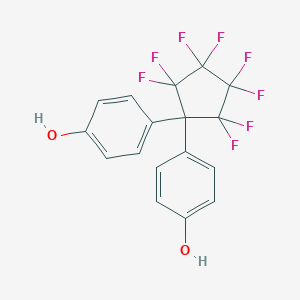
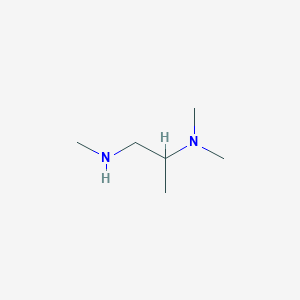
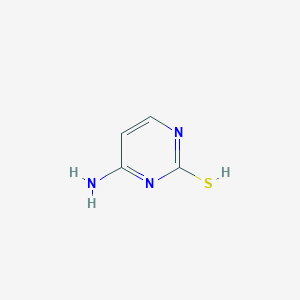
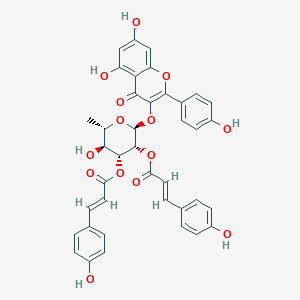
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
